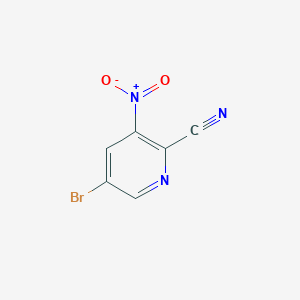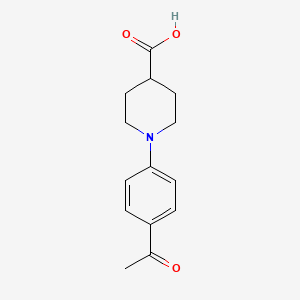
1-(4-acetylphenyl)piperidine-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenyl)piperidine-4-carboxylic acid (Ac-PIPC) is a carboxylic acid derivative of the piperidine family of compounds. It is an organic compound that has been studied in numerous scientific research applications. Ac-PIPC has been found to possess a range of biochemical and physiological effects, making it a useful tool for researchers in many fields. In
科学的研究の応用
Synthesis and Structural Analysis
Piperidine-4-carboxylic acid derivatives are utilized in various synthesis processes. For instance, Zheng Rui (2010) demonstrated its use in the preparation of hydrochloride compounds through a process involving amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010).
Its role in crystal and molecular structure analysis is significant. Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-piperidinecarboxylic acid hydrochloride using X-ray diffraction and other methods, revealing important structural insights (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Complex Formation and Spectroscopic Properties
The ability of piperidine-4-carboxylic acid to form complexes with other molecules has been studied, as shown by Komasa et al. (2008). They investigated its complex with chloroacetic acid, examining the structure through X-ray diffraction and spectroscopic methods (Komasa et al., 2008).
Delgado, Mora, and Bahsas (2001) studied a zwitterionic form of 4-piperidinecarboxylic acid, exploring its crystalline structure and hydrogen bonding patterns (Delgado, Mora, & Bahsas, 2001).
Catalytic and Medicinal Applications
Ghorbani‐Choghamarani and Azadi (2015) explored the use of piperidine-4-carboxylic acid functionalized nanoparticles as a novel catalyst for the synthesis of organic compounds, demonstrating its potential in green chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
In the pharmaceutical field, piperidine-4-carboxylic acid derivatives have been investigated for their potential in drug synthesis and as intermediates in medicinal chemistry. For example, Ji Ya-fei (2011) described its use in the synthesis of psychotherapeutic drug intermediates (Ji Ya-fei, 2011).
作用機序
- However, piperidine derivatives, in general, play a significant role in drug design and are present in various pharmaceutical classes and alkaloids .
- Researchers have explored intra- and intermolecular reactions leading to the formation of piperidine derivatives, including substituted piperidines and spiropiperidines .
Biochemical Pathways
Pharmacokinetics (ADME Properties)
生化学分析
Biochemical Properties
1-(4-Acetylphenyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction suggests that this compound may modulate neurotransmission by influencing the activity of these receptors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in neuronal excitability and neurotransmitter release . Additionally, it may affect the expression of genes involved in neurotransmission and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its partial agonist activity at GABA A receptors involves binding to the receptor’s active site, leading to conformational changes that modulate receptor activity . This interaction can result in either the inhibition or activation of downstream signaling pathways, depending on the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained modulation of cellular processes, such as neurotransmission and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission by acting as a partial agonist at GABA A receptors . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . These interactions can influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on neuronal cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-(4-acetylphenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)11-2-4-13(5-3-11)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUHUVPBFVRUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

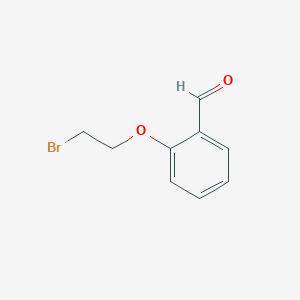
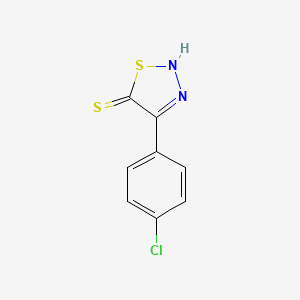
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)
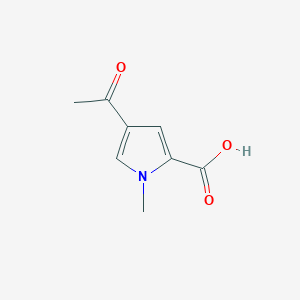


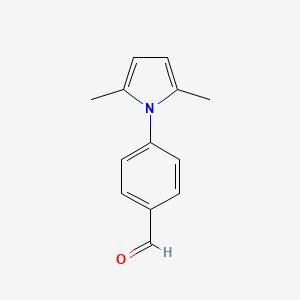
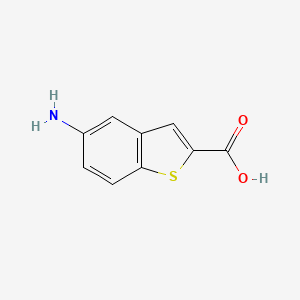
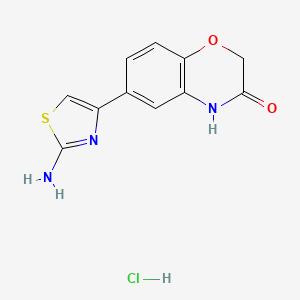
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)
